Psncbam-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Selective Antagonist of CB1 Receptors

PSNCBAM-1 acts as a non-competitive antagonist for Cannabinoid Receptor Type 1 (CB1). This means it binds to a site on the CB1 receptor distinct from the natural ligand (cannabinoid), preventing its activation [1]. This selective targeting minimizes interference from other molecules and allows researchers to isolate the effects of CB1 inhibition.

Here's a link to a study that explores the functional effects of PSNCBAM-1 on inhibitory neurotransmission at mouse interneuron-Purkinje cell synapses: Functional effects of the CB1 allosteric antagonist PSNCBAM-1 on inhibitory neurotransmission at mouse interneurone-Purkinje cell synapses:

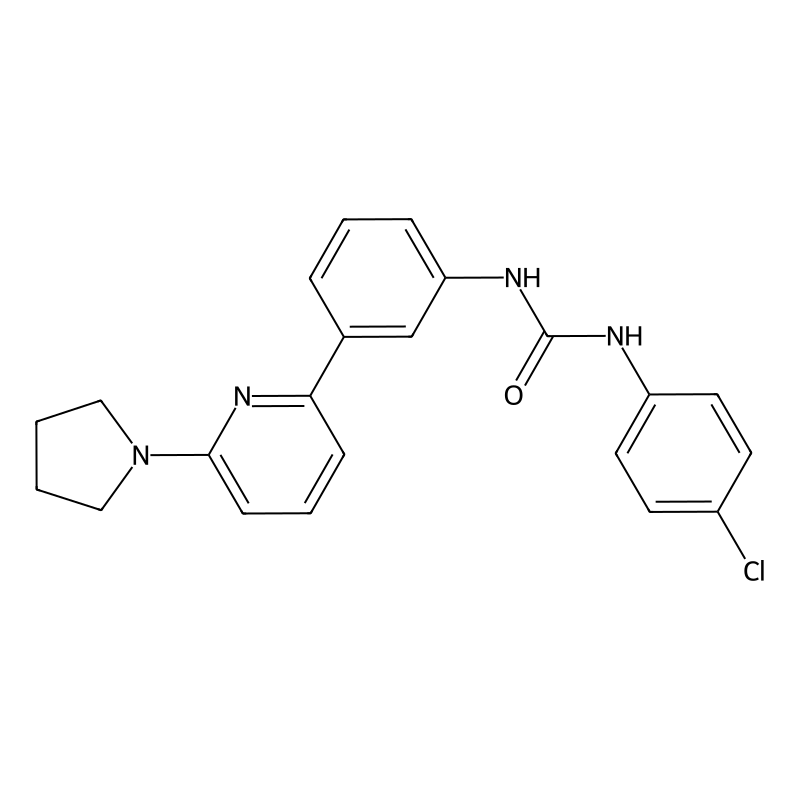

PSNCBAM-1, chemically known as 1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea, is a novel allosteric modulator of the cannabinoid receptor type 1 (CB1). This compound has garnered attention due to its unique mechanism of action as a negative allosteric modulator, which distinguishes it from traditional competitive antagonists. PSNCBAM-1 was identified through high-throughput screening methods and has shown promise in modulating CB1 receptor activity, particularly in relation to obesity and appetite regulation .

Psncbam-1 acts as a negative allosteric modulator of CB1R. Unlike antagonists that bind directly to the same site as natural cannabinoids (orthosteric site), Psncbam-1 binds to a different site on the receptor, altering its shape and reducing its activity [, ]. This mechanism reduces the effects of cannabinoid signaling, potentially leading to decreased food intake and body weight [].

PSNCBAM-1 primarily engages in non-competitive interactions with the CB1 receptor. It enhances the binding of orthosteric agonists while simultaneously reducing the efficacy of inverse agonists. This dual functionality suggests that PSNCBAM-1 forms a ternary complex with the receptor and an agonist, leading to altered signaling pathways rather than simply displacing agonists from their binding sites . Notably, it has been observed to reduce the binding of inverse agonists without completely inhibiting their effects, indicating a complex interaction profile .

In vivo studies have demonstrated that PSNCBAM-1 significantly affects food intake and body weight in rodent models. Its ability to modulate appetite makes it a candidate for obesity treatment. The compound's action is characterized by its allosteric modulation of the CB1 receptor, which results in reduced feeding behavior without directly blocking the receptor . Furthermore, research indicates that PSNCBAM-1 can influence metabolic pathways associated with endocannabinoids, enhancing our understanding of its potential therapeutic applications .

The synthesis of PSNCBAM-1 involves several key steps:

- Starting Materials: The synthesis begins with commercially available 1,3-dibromobenzene.

- Monoamination: This compound undergoes monoamination with pyrrolidine using a palladium-catalyzed reaction.

- Suzuki Coupling: A subsequent Suzuki cross-coupling reaction introduces a nitrophenyl group.

- Final Steps: The final product is obtained through reactions involving isocyanates and various coupling agents under controlled conditions .

These synthetic pathways have been optimized to enhance yield and purity, producing PSNCBAM-1 with high fidelity.

PSNCBAM-1's primary application lies in pharmacology, particularly in the context of cannabinoid research and obesity treatment. Its role as an allosteric modulator presents new avenues for drug development targeting metabolic disorders linked to cannabinoid signaling. Additionally, its unique properties may contribute to advancements in understanding cannabinoid receptor pharmacodynamics and therapeutic strategies for related conditions .

Research on PSNCBAM-1 has focused on its interactions with various ligands at the CB1 receptor. Studies indicate that it not only modifies the binding affinity of traditional agonists but also alters downstream signaling pathways associated with these receptors. Interaction studies have employed techniques such as radioligand binding assays and GTPγS binding assays to elucidate these mechanisms . Such studies are crucial for understanding how PSNCBAM-1 can be utilized in therapeutic contexts.

Several compounds share structural similarities or functional roles with PSNCBAM-1. These include:

| Compound Name | Structure Type | Modulation Type | Unique Features |

|---|---|---|---|

| SR141716A | Pyrazole derivative | Competitive antagonist | First selective CB1 antagonist; well-studied |

| AM251 | Benzoylindole derivative | Competitive antagonist | Known for its effects on pain and anxiety |

| JZL184 | Carbamate derivative | Inhibitor of FAAH | Focused on enhancing endocannabinoid levels |

| O-2050 | Diarylurea derivative | Allosteric modulator | Similar mechanism but different receptor specificity |

PSNCBAM-1's uniqueness lies in its ability to act as a negative allosteric modulator rather than a competitive antagonist, providing a distinct approach to influencing CB1 receptor activity without completely blocking its function .

Cannabinoid CB₁ Receptor Interactions

Psncbam-1 demonstrates selective and complex interactions with cannabinoid CB₁ receptors that distinguish it from conventional orthosteric ligands. The compound exhibits a distinctive dual pharmacological profile, acting as a positive allosteric modulator in binding assays while functioning as a negative allosteric modulator in functional assays [1] [2] [3].

In radioligand binding experiments using [³H]CP55,940 as the orthosteric probe, Psncbam-1 demonstrates concentration-dependent enhancement of agonist binding with an EC₅₀ value of 14.4 ± 6.6 nanomolar, producing a maximum binding enhancement of 58 ± 9% at saturating concentrations [2] [4]. This positive allosteric modulation occurs through a mechanism distinct from orthosteric competition, as evidenced by the compound's ability to increase the maximum binding capacity (Bmax) of orthosteric ligands without significantly affecting their apparent affinity [5] [6].

The binding enhancement mechanism involves stabilization of receptor conformations that favor high-affinity orthosteric ligand binding. Kinetic binding studies reveal that Psncbam-1 primarily affects the proportion of high-affinity [³H]CP55,940 binding sites while exerting minimal influence on ligand dissociation rates [5] [7]. This suggests that the compound acts by increasing the availability of high-affinity binding sites rather than prolonging ligand residence time.

Psncbam-1 exhibits significant ligand-dependent binding cooperativity, showing stronger effects with CP55,940 compared to other orthosteric ligands. The compound produces only minimal effects on [³H]WIN55,212-2 binding, increasing specific binding to approximately 109% of control levels [5] [6]. This ligand selectivity indicates that Psncbam-1 preferentially modulates certain receptor conformational states over others, contributing to its complex pharmacological profile.

Selectivity Against CB₂ Receptors

Psncbam-1 demonstrates exceptional selectivity for CB₁ receptors over CB₂ receptors, establishing it as a highly selective allosteric modulator. In radioligand binding assays using membranes expressing human CB₂ receptors, Psncbam-1 produces no significant displacement of [³H]CP55,940 binding at concentrations up to 10 micromolar [2] [4]. This represents a selectivity ratio of greater than 1000-fold between CB₁ and CB₂ receptors.

The selectivity profile extends to functional assays, where Psncbam-1 demonstrates no measurable activity at CB₂ receptors in [³⁵S]GTPγS binding assays, cAMP measurements, or calcium mobilization studies [2] [3]. This selectivity is particularly noteworthy given the structural similarities between CB₁ and CB₂ receptors, suggesting that Psncbam-1 recognizes specific structural features unique to the CB₁ receptor allosteric site.

Comparative analysis of Psncbam-1 analogs reveals that some structural modifications can affect CB₂ selectivity. For instance, compounds SC4a and SC33 show weak binding to CB₂ receptors with Ki values of approximately 50 micromolar, while analogs SN15b and FG45a maintain complete selectivity for CB₁ receptors [8]. These structure-activity relationships provide insights into the molecular determinants of receptor selectivity.

Radioligand Displacement Studies

Comprehensive radioligand displacement studies have revealed the complex binding profile of Psncbam-1 at CB₁ receptors. The compound demonstrates bidirectional effects depending on the radioligand employed, highlighting the importance of probe selection in allosteric modulator characterization [2] [4].

Using [³H]CP55,940 as the radioligand, Psncbam-1 produces concentration-dependent enhancement of specific binding, with the enhancement curve following a typical sigmoidal pattern characteristic of positive allosteric modulators [2]. The enhancement plateaus at approximately 58% above control levels, indicating a finite cooperativity between Psncbam-1 and CP55,940 binding sites.

In contrast, displacement studies using [³H]SR141716A reveal that Psncbam-1 produces concentration-dependent reduction in inverse agonist binding [2] [4]. This negative cooperativity with inverse agonists is consistent with the compound's stabilization of receptor conformations that favor agonist binding while reducing the affinity of inverse agonists.

The displacement characteristics show steep Hill coefficients, suggesting cooperative binding interactions that may involve multiple binding sites or conformational coupling between the orthosteric and allosteric sites [9]. Schild analysis of these displacement curves confirms the non-competitive nature of Psncbam-1's antagonism, with parallel rightward shifts in agonist concentration-response curves that cannot be overcome by increasing agonist concentrations.

Allosteric Modulation Mechanisms

Negative Allosteric Modulation Properties

Psncbam-1 exhibits classic negative allosteric modulation characteristics in functional assays, despite its positive effects on orthosteric ligand binding. This apparent paradox reflects the compound's ability to stabilize receptor conformations that enhance ligand binding while simultaneously reducing receptor activation efficiency [1] [2] [9].

In [³⁵S]GTPγS binding assays, Psncbam-1 demonstrates insurmountable antagonism of CB₁ receptor activation induced by multiple orthosteric agonists. The compound produces concentration-dependent reductions in the maximum response (Emax) of CP55,940-stimulated GTPγS binding, with complete inhibition observed at higher concentrations [2] [9] [4]. This insurmountable antagonism pattern is characteristic of negative allosteric modulators and distinguishes Psncbam-1 from competitive orthosteric antagonists.

The negative allosteric modulation extends to multiple signaling pathways downstream of CB₁ receptor activation. In cAMP assays, Psncbam-1 completely reverses the inhibition of forskolin-stimulated cAMP accumulation induced by CP55,940 and anandamide at concentrations of 10 micromolar [2] [7]. The compound also reduces the maximum efficacy of agonist-induced responses in calcium mobilization assays, confirming its negative allosteric modulation across diverse signaling endpoints.

Real-time kinetic studies reveal that Psncbam-1 produces time-dependent modulation of agonist responses, with a characteristic delay of approximately 3 minutes before antagonism becomes apparent [1] [10]. This temporal pattern differs from immediate antagonism observed with orthosteric antagonists and reflects the time required for allosteric conformational changes to propagate through the receptor structure.

Effects on Orthosteric Ligand Binding

Psncbam-1 produces complex effects on orthosteric ligand binding that vary depending on the specific ligand and experimental conditions. The compound primarily affects the maximum binding capacity (Bmax) of orthosteric ligands rather than their apparent affinity (Kd), indicating that it modulates the number of available binding sites rather than binding kinetics [5] [6].

For CP55,940, Psncbam-1 increases the proportion of high-affinity binding sites while having minimal effect on ligand dissociation rates [5] [7]. This suggests that the compound stabilizes receptor conformations that favor high-affinity orthosteric ligand binding, potentially through long-range conformational coupling between allosteric and orthosteric sites.

The binding enhancement is concentration-dependent and saturable, reaching maximum enhancement levels of 58-60% above control values [2] [4]. This ceiling effect indicates that Psncbam-1 binding reaches saturation at higher concentrations, consistent with binding to a finite number of allosteric sites on the receptor.

Kinetic binding studies demonstrate that Psncbam-1 affects both association and dissociation phases of orthosteric ligand binding. The compound enhances the apparent association rate of [³H]CP55,940 binding while slightly reducing the dissociation rate, resulting in an overall increase in equilibrium binding [5]. These kinetic effects support a model where Psncbam-1 binding stabilizes receptor conformations that favor orthosteric ligand association.

IC₅₀ Values and Potency Parameters

The potency of Psncbam-1 varies significantly across different assay systems, reflecting the compound's complex allosteric mechanism and dependence on experimental conditions. In radioligand binding enhancement assays, Psncbam-1 demonstrates an EC₅₀ value of 14.4 ± 6.6 nanomolar for enhancing [³H]CP55,940 binding, representing its most potent measured activity [2] [4].

In functional assays measuring CB₁ receptor activation, Psncbam-1 shows higher IC₅₀ values reflecting its negative allosteric modulation properties. For inhibition of CP55,940-stimulated [³⁵S]GTPγS binding, the compound exhibits an IC₅₀ of 42.1 nanomolar in HEK293 cells expressing human CB₁ receptors [2] [4]. Similar potency is observed for antagonism of anandamide-induced responses, with IC₅₀ values in the 40-50 nanomolar range.

The potency demonstrates significant ligand dependence, with Psncbam-1 showing reduced potency against WIN55,212-2 compared to CP55,940. In calcium mobilization assays, the IC₅₀ for antagonizing WIN55,212-2 responses is 209 nanomolar, approximately 5-fold higher than the IC₅₀ for CP55,940 antagonism (45 nanomolar) [3]. This ligand dependence reflects the compound's selective stabilization of specific receptor conformational states.

In cAMP assays, Psncbam-1 demonstrates IC₅₀ values of 45 nanomolar for antagonizing CP55,940-induced inhibition of forskolin-stimulated cAMP accumulation [3]. The compound also exhibits inverse agonist activity in these assays, reducing basal [³⁵S]GTPγS binding with an IC₅₀ of 7.02 ± 1.25 nanomolar and producing a 16.3 ± 0.83% reduction in basal activity [2] [4].

Recent studies using serum response element (SRE) assays, which measure CB₁ receptor-dependent activation of MAPK/ERK signaling pathways, show that Psncbam-1 and its analogs inhibit CP55,940-induced responses in the low micromolar range [11] [8]. These higher IC₅₀ values in downstream signaling assays reflect the amplified nature of these pathways and the potential for signal amplification between the receptor and transcriptional readouts.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: German N, Decker AM, Gilmour BP, Gay EA, Wiley JL, Thomas BF, Zhang Y. Diarylureas as allosteric modulators of the cannabinoid CB1 receptor: structure-activity relationship studies on 1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). J Med Chem. 2014 Sep 25;57(18):7758-69. doi: 10.1021/jm501042u. PubMed PMID: 25162172; PubMed Central PMCID: PMC4175001.

3: Horswill JG, Bali U, Shaaban S, Keily JF, Jeevaratnam P, Babbs AJ, Reynet C, Wong Kai In P. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats. Br J Pharmacol. 2007 Nov;152(5):805-14. PubMed PMID: 17592509; PubMed Central PMCID: PMC2190018.

4: Cawston EE, Redmond WJ, Breen CM, Grimsey NL, Connor M, Glass M. Real-time characterization of cannabinoid receptor 1 (CB1 ) allosteric modulators reveals novel mechanism of action. Br J Pharmacol. 2013 Oct;170(4):893-907. doi: 10.1111/bph.12329. PubMed PMID: 23937487; PubMed Central PMCID: PMC3799602.

5: Straiker A, Mitjavila J, Yin D, Gibson A, Mackie K. Aiming for allosterism: Evaluation of allosteric modulators of CB1 in a neuronal model. Pharmacol Res. 2015 Sep;99:370-6. doi: 10.1016/j.phrs.2015.07.017. PubMed PMID: 26211948; PubMed Central PMCID: PMC4574285.

6: Kulkarni PM, Kulkarni AR, Korde A, Tichkule RB, Laprairie RB, Denovan-Wright EM, Zhou H, Janero DR, Zvonok N, Makriyannis A, Cascio MG, Pertwee RG, Thakur GA. Novel Electrophilic and Photoaffinity Covalent Probes for Mapping the Cannabinoid 1 Receptor Allosteric Site(s). J Med Chem. 2016 Jan 14;59(1):44-60. doi: 10.1021/acs.jmedchem.5b01303. PubMed PMID: 26529344; PubMed Central PMCID: PMC4716578.

7: Fay JF, Farrens DL. The membrane proximal region of the cannabinoid receptor CB1 N-terminus can allosterically modulate ligand affinity. Biochemistry. 2013 Nov 19;52(46):8286-94. doi: 10.1021/bi400842k. PubMed PMID: 24206272; PubMed Central PMCID: PMC3938390.

8: Laprairie RB, Kulkarni AR, Kulkarni PM, Hurst DP, Lynch D, Reggio PH, Janero DR, Pertwee RG, Stevenson LA, Kelly ME, Denovan-Wright EM, Thakur GA. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe. ACS Chem Neurosci. 2016 Jun 15;7(6):776-98. doi: 10.1021/acschemneuro.6b00041. PubMed PMID: 27046127.

9: Baillie GL, Horswill JG, Anavi-Goffer S, Reggio PH, Bolognini D, Abood ME, McAllister S, Strange PG, Stephens GJ, Pertwee RG, Ross RA. CB(1) receptor allosteric modulators display both agonist and signaling pathway specificity. Mol Pharmacol. 2013 Feb;83(2):322-38. doi: 10.1124/mol.112.080879. PubMed PMID: 23160940; PubMed Central PMCID: PMC3558808.

10: Khurana L, Fu BQ, Duddupudi AL, Liao YH, Immadi SS, Kendall DA, Lu D. Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB(1). J Med Chem. 2017 Jan 19. doi: 10.1021/acs.jmedchem.6b01448. [Epub ahead of print] PubMed PMID: 28059509.